4-(2-Chlorophenyl)-2-azetidinone

Description

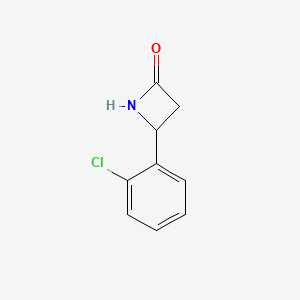

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-4-2-1-3-6(7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLWQVBOUHYDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83716-63-6 | |

| Record name | 4-(2-chlorophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 4 2 Chlorophenyl 2 Azetidinone and Its Derivatives

Classical Cycloaddition Approaches for β-Lactam Ring Formation

The cornerstone of β-lactam synthesis has traditionally been the cycloaddition reaction, which efficiently constructs the four-membered azetidinone ring. rsc.org These methods have been refined over decades to improve yields and introduce a variety of substituents onto the β-lactam core.

Staudinger Reaction Variants and Modified Conditions

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam. wikipedia.org It remains one of the most versatile and widely employed methods for constructing the 2-azetidinone ring. rsc.org The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the substituents on both the ketene and the imine. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure. wikipedia.org The stereoselectivity of the Staudinger reaction is a complex issue, with both cis and trans isomers being possible. The formation of these isomers is often dependent on reaction conditions and the electronic properties of the substituents. For instance, non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can facilitate the formation of the trans isomers by stabilizing the zwitterionic intermediate. nih.gov

In the context of synthesizing 4-(2-chlorophenyl)-2-azetidinone, a suitable imine derived from 2-chlorobenzaldehyde (B119727) would be reacted with a ketene. The ketene itself can be generated in situ from an acyl chloride and a tertiary amine. mdpi.com For example, the reaction of an imine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a common strategy. nih.gov

| Reactant 1 (Imine precursor) | Reactant 2 (Ketene precursor) | Base | Solvent | Product | Yield | Ref |

| 2-Chlorobenzaldehyde | Chloroacetyl chloride | Triethylamine | Dioxane | 3-chloro-1-aryl-4-(2-chlorophenyl)-2-azetidinone | Good | nih.gov |

| Substituted benzothiazole (B30560) imine | Chloroacetyl chloride | Triethylamine | Not specified | 4-[spiro-{4”-methylphenyl)-3'-methyl}- pyrazole]-3-chloro-1-(substituted benzothiazole)-2- azetidinone | Good | globalresearchonline.net |

| N-(chrysen-6-yl)imines | Keten from (+)-car-3-ene | Not specified | Not specified | trans-Azetidinones | High | mdpi.com |

[2+2] Cycloaddition of Imines and Ketenes

The [2+2] cycloaddition between imines and ketenes is the fundamental reaction underlying the Staudinger synthesis. wikipedia.orgresearchgate.net This reaction forms two new stereocenters in a single step, leading to the possibility of cis and trans diastereomers. researchgate.net The stereochemical outcome is often influenced by the electronic nature of the substituents on both the imine and the ketene. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor the formation of trans-β-lactams. organic-chemistry.org

For the synthesis of this compound derivatives, an imine formed from 2-chlorobenzaldehyde and a suitable amine is reacted with a ketene, often generated in situ. For example, the reaction of an imine with acetoxyacetyl chloride in the presence of triethylamine yields the corresponding 3-acetoxy-β-lactam. chemicalbook.com The choice of solvent and reaction temperature can also play a crucial role in determining the diastereoselectivity of the cycloaddition.

| Imine | Ketene Precursor | Base | Solvent | Product Stereochemistry | Yield | Ref |

| Imine from benzaldehyde (B42025) and p-anisidine | Acetoxyacetyl chloride | Triethylamine | CH₂Cl₂ | cis | 68% | chemicalbook.com |

| Polyaromatic imines | Acetoxy, phenoxy, or phthalimido acid chloride | Triethylamine | Not specified | trans | Good | nih.gov |

| Imines from 2-aminopyridine | Chloroacetyl chloride | Mild base | THF | Not specified | Not specified | rasayanjournal.co.in |

Emerging and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and the use of catalysts to promote the formation of the azetidinone ring.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inderpharmachemica.comresearchgate.net In the synthesis of 2-azetidinone derivatives, microwave irradiation has been successfully employed for the cycloaddition of imines and ketenes. derpharmachemica.comresearchgate.net

This technique offers several advantages, including rapid heating, which can minimize the formation of side products. derpharmachemica.com For instance, the synthesis of various 2-azetidinone derivatives has been achieved in high yields and with significantly reduced reaction times under microwave irradiation compared to conventional heating. researchgate.net The reaction of Schiff bases with chloroacetyl chloride and triethylamine under microwave conditions provides a facile route to 3-chloro-2-azetidinones. derpharmachemica.com

| Reactants | Conditions | Reaction Time | Yield | Ref |

| Schiff bases of 2-(α-phenylacetyl) benzohydrazide, chloroacetyl chloride, triethylamine | Microwave irradiation (DMF) | 3-4 mins | Excellent | derpharmachemica.com |

| Halogenohydroxy substituted imines, chloroacetyl chloride | Microwave irradiation | 4-6 mins | Good | researchgate.net |

| N′-arylidene acetohydrazide derivatives, chloroacetyl chloride, Et₃N | Microwave irradiation | 30-45 mins | 81-96% | mdpi.com |

| Diarylimines, phenylthioacetyl chloride, N-methylmorpholine | Microwave irradiation | Not specified | High | mdpi.com |

Catalyst-Mediated Azetidinone Formation

The use of catalysts in the synthesis of 2-azetidinones can offer improved control over the reaction's stereoselectivity and can enable reactions to proceed under milder conditions. Both metal-based and organic catalysts have been explored for this purpose. For example, rhodium-catalyzed three-component reactions have been developed for the diastereoselective synthesis of highly functionalized cis-β-lactams. rsc.org

Heterogeneous catalysts, such as magnesium-aluminum hydroxide, have also been investigated as an alternative to organic bases in the Staudinger reaction, although this can sometimes lead to mixtures of stereoisomers. mdpi.com The development of reusable catalysts is a key area of research in green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. jrmds.in

| Catalyst | Reactants | Product | Stereoselectivity | Ref |

| Rh₂(OAc)₄ and benzoylquinine | N-hydroxyanilines, enynones, diazo compounds | Furyl-functionalized cis-β-lactams | Excellent (dr > 20:1) | rsc.org |

| Palladium complexes | Allyl bromide, heteroaryliden-anilines | C-3 alkenyl-substituted 2-azetidinones | High | researchgate.net |

| Gold catalysts | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | Excellent e.e. (>98%) | nih.govnih.gov |

| Cobalt(II) complex | Dimedone, aldehydes, ethyl acetoacetate, ammonium (B1175870) acetate | Polyhydroquinolines | Not applicable | jrmds.in |

Stereochemical Control and Diastereoselective Synthesis

The biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis of this compound and its derivatives is of paramount importance. rsc.org Various strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

The stereochemistry of the Staudinger reaction can be influenced by several factors, including the choice of reactants, solvents, and reaction temperature. organic-chemistry.orgnih.gov For example, the use of chiral auxiliaries attached to either the imine or the ketene can induce asymmetry in the final product. nih.govnih.gov Chiral imines derived from sugars, for instance, have been used to synthesize cis-β-lactams with high diastereoselectivity. nih.gov

Ligand-controlled stereodivergent synthesis has also emerged as a powerful technique. By judiciously selecting the ligand on a palladium catalyst, it is possible to selectively access either the trans or cis isomer of highly substituted β-lactams with high diastereomeric excess. acs.orgacs.org This approach offers a high degree of control over the final product's stereochemistry. Furthermore, intramolecular reactions, such as the Kinugasa reaction, can proceed with high stereoselectivity to yield a single product. rsc.org

| Method | Key Feature | Outcome | Ref |

| Staudinger reaction with chiral imines | Use of chiral imines derived from D-(+)-glucose | High diastereoselectivity for cis-β-lactams | nih.gov |

| Ligand-controlled Tsuji-Trost allylation | Judicious selection of palladium ligand | Selective access to either trans or cis isomers | acs.orgacs.org |

| Intramolecular Kinugasa reaction | In situ generated carbohydrate-derived alkynylnitrones | High stereoselectivity, single product formation | rsc.org |

| Gold-catalyzed oxidative cyclization | Use of chiral N-propargylsulfonamides | Excellent enantiomeric excess (>98%) | nih.govnih.gov |

Strategies for Diastereoselective Control in Ring Closure

The formation of the four-membered azetidinone ring, often achieved through a [2+2] cycloaddition between a ketene and an imine (the Staudinger synthesis), presents a significant stereochemical challenge. mdpi.comresearchgate.net The relative orientation of the substituents at positions 3 and 4 of the β-lactam ring can be either cis or trans, leading to the formation of diastereomers. Achieving control over this diastereoselectivity is paramount for the synthesis of enantiomerically pure and biologically active compounds.

Several strategies have been employed to influence the diastereochemical outcome of the ring closure:

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketene or the imine component is a well-established method for inducing facial selectivity during the cycloaddition. These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved to yield the desired chiral β-lactam.

Catalyst Control: The choice of catalyst can significantly impact the diastereoselectivity. For instance, in certain syntheses, chiral catalysts have been utilized to promote the formation of a specific diastereomer. google.com Quantum chemical studies have also shed light on how catalysts can influence the transition state energies, thereby favoring one stereochemical pathway. acs.org

Reaction Conditions: Temperature, solvent, and the nature of the base used can all play a crucial role in directing the stereochemical course of the reaction. mdpi.com For example, lower reaction temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product. acs.org In some cases, microwave irradiation has been used to influence reaction outcomes. derpharmachemica.com

The following table summarizes key findings from various studies on diastereoselective azetidinone synthesis:

| Reactants | Catalyst/Auxiliary | Conditions | Diastereomeric Ratio (cis:trans) | Reference |

| Aryl imine and chloroacetyl chloride | Triethylamine | Dichloromethane, room temp. | Mixture | mdpi.com |

| N-propargylsulfonamides | Gold catalyst | - | High diastereoselectivity | nih.gov |

| Metalated benzylaminomethyloxirane | - | Low temperature | up to 90% diastereoselectivity | acs.org |

Investigation of Cis/Trans Isomer Formation

The formation of cis and trans isomers in the synthesis of this compound is a direct consequence of the mechanism of the [2+2] cycloaddition. The reaction is generally believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com The stereochemical outcome is determined by the relative rates of bond rotation and ring closure of this intermediate.

Several factors have been identified to influence the cis/trans ratio:

Nature of Substituents: The steric and electronic properties of the substituents on both the imine and the ketene can influence the conformational preferences of the zwitterionic intermediate, thereby affecting the final stereochemistry.

Solvent Polarity: The polarity of the solvent can stabilize or destabilize the zwitterionic intermediate, which in turn can affect the rate of bond rotation versus ring closure.

Base Strength: The strength of the base used to generate the ketene from an acyl chloride can influence the reaction pathway and the resulting stereoselectivity.

Reaction Temperature: As mentioned previously, temperature plays a critical role. Higher temperatures can lead to equilibration between the cis and trans isomers, often favoring the thermodynamically more stable isomer. Conversely, lower temperatures can trap the kinetically favored product. acs.org

Computational studies have been instrumental in understanding the energetic differences between the transition states leading to the cis and trans isomers, providing a theoretical basis for the experimentally observed selectivities. nih.gov

Synthetic Pathways for the Introduction of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group at the C4 position of the azetidinone ring is a key structural feature. This moiety is typically introduced through the imine component of the Staudinger cycloaddition. The general synthetic strategy involves the condensation of 2-chlorobenzaldehyde with a suitable amine to form the corresponding Schiff base (imine).

The synthesis of the required imine can be summarized as follows:

2-Chlorobenzaldehyde + R-NH₂ → 2-Cl-C₆H₄-CH=N-R + H₂O

This imine is then reacted in situ with a ketene, generated from an appropriate acyl chloride and a base, to yield the desired this compound. The choice of the 'R' group on the amine can be varied to introduce different functionalities at the N1 position of the β-lactam ring. For instance, using an aniline (B41778) derivative would lead to an N-aryl substituted β-lactam.

An alternative approach involves the reaction of a pre-formed enolate with an electrophilic source of the 2-chlorophenyl group, although the imine-ketene cycloaddition remains the more prevalent method.

Post-Cycloaddition Derivatization and Functionalization of the Azetidinone Core

Once the this compound core has been synthesized, it can be further modified to create a diverse library of compounds. This post-cycloaddition derivatization allows for the fine-tuning of the molecule's properties.

Common functionalization strategies include:

N1-Position Modification: The nitrogen atom of the β-lactam ring is a common site for derivatization. If the initial synthesis yields an N-unsubstituted β-lactam, various alkyl, aryl, or acyl groups can be introduced. scispace.com Conversely, if a protecting group is used on the nitrogen during the synthesis, its removal allows for subsequent functionalization. scispace.com

C3-Position Modification: The C3 position can be functionalized by starting with a substituted ketene precursor. For example, using an alkoxyacetyl chloride would lead to a 3-alkoxy-2-azetidinone. mdpi.com This alkoxy group can then be further manipulated.

Side-Chain Manipulation: If the substituents on the azetidinone ring contain functional groups, these can be modified. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or other derivatives. nih.gov

Ring Opening: The strained four-membered ring can be selectively opened to generate β-amino acids or other valuable synthetic intermediates. researchgate.net

The following table provides examples of post-cycloaddition modifications:

| Starting Material | Reagent/Reaction | Product | Reference |

| N-(p-ethoxyphenyl)-2-azetidinone | Ceric ammonium nitrate | N-unsubstituted-2-azetidinone | scispace.com |

| 3-chloro-4-aryl-2-azetidinone | Sodium azide | 3-azido-4-aryl-2-azetidinone | mdpi.com |

| Azetidinone with ester group | Hydrolysis | Azetidinone with carboxylic acid | nih.gov |

Advanced Spectroscopic and Structural Characterization in Research of 4 2 Chlorophenyl 2 Azetidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-chlorophenyl)-2-azetidinone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: In ¹H NMR spectra of azetidin-2-one (B1220530) derivatives, the protons of the β-lactam ring typically appear as distinct signals. For instance, in related structures, the chemical shifts for the CH and CH₂ groups of the azetidinone ring are observed, providing key insights into their chemical environment. The coupling patterns between these protons further help in confirming the connectivity within the four-membered ring. The aromatic protons of the 2-chlorophenyl group exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the β-lactam ring is a key diagnostic signal, typically appearing at a downfield chemical shift (around 170 ppm in some derivatives). researchgate.net The carbons of the 2-chlorophenyl group will also show distinct resonances in the aromatic region (typically between 118-134 ppm for aromatic carbons in similar structures). researchgate.net

| ¹H NMR Data for a related 2-Azetidinone derivative | |

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 8.88–7.33 (m) |

| CH₂ | 1.66 (t) |

| CH₂ (x6) | 1.21–1.24 (m) |

| CH₃ | 1.03 (t) |

This table presents ¹H NMR data for a related 2-azetidinone derivative as reported in a study. nih.gov The specific shifts for this compound may vary but will follow similar patterns.

| ¹³C NMR Data for a related 2-Azetidinone derivative | |

| Carbon | Chemical Shift (ppm) |

| C=O | 170 |

| Aromatic C | 118-134 |

| CH=N (azomethine) | 154.2 |

This table shows characteristic ¹³C NMR chemical shifts for functional groups found in related azetidinone compounds. researchgate.net

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is that of the β-lactam carbonyl group (C=O).

This stretching vibration typically appears at a high frequency, often in the range of 1730-1760 cm⁻¹, which is characteristic of a strained four-membered ring system. The N-H stretching vibration of the lactam is also a key feature, usually observed as a sharp band around 3200-3400 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic ring and the CH₂ group of the lactam ring, as well as C-Cl stretching vibrations, will be present in the spectrum, further confirming the compound's identity.

| Characteristic IR Absorption Frequencies for this compound | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (β-lactam) | 1730-1760 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

This table outlines the expected infrared absorption frequencies for the key functional groups within the this compound molecule based on general spectroscopic principles.

Mass Spectrometry Techniques (e.g., FAB-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like β-lactams.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected, confirming the molecular weight of 181.62 g/mol . The fragmentation pattern would likely involve the characteristic cleavage of the β-lactam ring, providing further structural confirmation. For instance, cleavage of the bond between C3 and C4, and the N1 and C2 bond is a common fragmentation pathway for azetidinones.

| Predicted Mass Spectrometry Data for 4-(3-chlorophenyl)azetidin-2-one | |

| Adduct | m/z |

| [M+H]⁺ | 182.03671 |

| [M+Na]⁺ | 204.01865 |

| [M-H]⁻ | 180.02215 |

| [M+NH₄]⁺ | 199.06325 |

| [M+K]⁺ | 219.99259 |

This table displays predicted m/z values for various adducts of the related compound 4-(3-chlorophenyl)azetidin-2-one. uni.lu Similar adducts would be expected for the 2-chloro isomer.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For a chiral molecule like this compound, this technique can determine the absolute configuration of the stereocenter at the C4 position.

Crystal structure analysis of related N-unsubstituted 2-azetidinones has shown that the β-lactam ring is nearly planar. nih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the packing of molecules in the crystal lattice. nih.gov These interactions can form chains or more complex three-dimensional networks. nih.gov

Chromatographic and Other Analytical Methods in Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any starting materials, byproducts, or isomers. The purity is typically assessed by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks. By comparing the retention factor (Rf) of the synthesized compound with that of a standard, its presence and relative purity can be quickly estimated.

Column Chromatography: For the preparative purification of this compound, column chromatography is a standard technique. Using a suitable adsorbent like silica (B1680970) gel and an appropriate eluent system, the compound can be effectively isolated from impurities. The choice of solvent system is crucial for achieving good separation.

These chromatographic methods, often used in combination, are essential for obtaining a highly pure sample of this compound, which is a prerequisite for accurate spectroscopic characterization and further research.

Computational Chemistry and Cheminformatics in the Study of 4 2 Chlorophenyl 2 Azetidinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 4-(2-Chlorophenyl)-2-azetidinone. research-advances.orgresearchgate.net These methods allow for the calculation of various molecular properties that are fundamental to understanding the molecule's behavior.

Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For azetidinone derivatives, these calculations help in identifying the most probable sites for electrophilic and nucleophilic attacks. research-advances.org

Furthermore, quantum chemical methods are used to determine other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. research-advances.org These descriptors provide a comprehensive picture of the molecule's electronic characteristics. Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the delocalization of electron density and the nature of bonding within the molecule. mdpi.com

| Global Softness (σ) | The reciprocal of global hardness. | A larger value indicates higher reactivity. research-advances.org |

This table is illustrative and based on general findings for azetidinone derivatives. Specific values for this compound would require dedicated calculations.

Molecular Docking and Simulation Studies for Ligand-Target Interactions (Preclinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the preclinical study of this compound and its analogues, docking is used to predict how these compounds might interact with specific biological targets, such as enzymes or receptors. benthamdirect.comnih.gov

For instance, azetidinone derivatives have been docked into the active sites of various proteins to explore their potential as inhibitors. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (the azetidinone derivative) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like binding energy and intermolecular interactions. nih.gov

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov The insights gained from molecular docking are invaluable for understanding the mechanism of action at a molecular level and for guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and assess the stability of molecules like this compound and its complexes with biological targets over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the flexibility and structural dynamics. researchgate.net

In the context of this compound, MD simulations can be used to:

Analyze the conformational landscape of the molecule in different environments (e.g., in aqueous solution). nih.gov

Assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov

Investigate how the binding of the ligand affects the protein's structure and dynamics. researchgate.net

Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration to understand the compactness of the system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

In QSAR studies of azetidinone derivatives, a wide range of molecular descriptors are employed to numerically represent the chemical information of the molecules. nih.govnih.gov These descriptors are categorized into several types, with topological and electronic descriptors being particularly prominent.

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. They encode information about molecular size, shape, branching, and connectivity. researchgate.netresearchgate.net Examples include molecular connectivity indices (e.g., chi indices) and the Balaban index. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule. They can be derived from quantum chemical calculations and include parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies. research-advances.orgnih.gov

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. researchgate.net

Once the descriptors are calculated, various statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques. research-advances.org The goal is to create an equation that can accurately predict the biological activity of new, unsynthesized compounds based on their calculated descriptors.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. nih.gov A good QSAR model will have a high correlation coefficient (R²) and a high cross-validation coefficient (Q²). research-advances.org Such models are valuable tools for prioritizing which new analogues of this compound should be synthesized and tested, thereby saving time and resources. nih.gov

Table 2: Common Descriptors in Azetidinone QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Balaban index (J), Molecular connectivity indices (χ) nih.gov | Molecular size, shape, and branching researchgate.net |

| Electronic | Dipole moment (μ), Electronegativity (χ) research-advances.org | Electron distribution and reactivity nih.gov |

| Steric | Molar refractivity, van der Waals volume | Molecular size and shape |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For this compound, virtual screening can be used to design and evaluate a virtual library of analogues with modifications at various positions of the azetidinone ring. researchgate.netnih.gov The process typically involves:

Library Design: Creating a virtual library of compounds based on the this compound scaffold.

Docking-Based Screening: Docking each compound in the library into the active site of the target protein. nih.gov

Filtering and Ranking: Filtering the compounds based on their predicted binding affinity and other properties (e.g., drug-likeness) and ranking them for further investigation.

This approach allows for the rapid exploration of a vast chemical space, helping to identify promising new lead compounds for development. researchgate.net

Mechanistic Investigations of Biological Activities Associated with 4 2 Chlorophenyl 2 Azetidinone Preclinical and in Vitro Focus

Biochemical Pathway Modulation and Enzyme Inhibition Studies

The primary mechanism of action for many azetidinone-containing compounds involves the inhibition of key enzymes through the acylation of active site residues. This interaction is driven by the inherent ring strain of the β-lactam, which leads to its opening and the formation of a stable covalent bond with the enzyme.

Exploration of Specific Enzyme Targets (e.g., Penicillin-Binding Proteins, other hydrolases)

The antibacterial activity of β-lactam compounds is primarily attributed to their ability to inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov While direct studies on 4-(2-Chlorophenyl)-2-azetidinone's interaction with specific PBPs are not extensively detailed in the provided results, the general mechanism for β-lactams is well-established. This class of compounds mimics the D-Ala-D-Ala substrate of PBPs, leading to the acylation of the enzyme's active site serine residue. This irreversible inhibition disrupts cell wall synthesis, ultimately causing bacterial cell lysis.

Beyond PBPs, azetidinone derivatives have been investigated as inhibitors of other hydrolases. For instance, they have shown potential as inhibitors of human tryptase and chymase, enzymes involved in inflammatory responses. nih.gov Some derivatives have also been explored as cholesterol absorption inhibitors. nih.gov

Kinetic and Binding Affinity Analyses

Cellular Biology Research on Specific Pathogen or Cancer Cell Lines (In Vitro Studies)

In vitro studies using specific cell lines are instrumental in elucidating the cellular mechanisms of action of bioactive compounds. Research on this compound and its analogues has spanned antimicrobial and antineoplastic activities.

Antimicrobial Mechanistic Research (e.g., antibacterial, antifungal, antitubercular)

The antimicrobial effects of azetidinone derivatives have been widely studied against a variety of pathogens.

Antibacterial: The primary antibacterial mechanism of β-lactams is the disruption of bacterial cell wall synthesis. nih.gov Some synthetic 2-azetidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain derivatives have been tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net The activity is often moderate, with minimum inhibitory concentrations (MICs) in some cases being higher than standard antibiotics like ampicillin. nih.gov The mechanism of action for nitroheterocyclic derivatives of azetidinone is based on their reduction by bacterial enzymes, leading to the formation of toxic species that damage the bacteria. nih.gov

Antifungal: The antifungal activity of azetidinone derivatives has also been reported. nih.govnih.gov Some compounds have been tested against fungi like Candida albicans. researchgate.net The proposed mechanism for some related chloro-containing compounds involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br Studies on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones, which share a core heterocyclic structure, have shown they can cause damage to the cell surface of fungal species like Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org

Antitubercular: Azetidinone derivatives have emerged as a class of compounds with potential antitubercular activity. nih.govnih.gov The mechanism of action for some nitro-containing derivatives against Mycobacterium tuberculosis is thought to involve the reduction of the nitro group by bacterial enzymes to generate reactive nitrogen species that are toxic to the cell. nih.gov Ongoing studies are focused on elucidating the precise mechanism by which these compounds inhibit the growth of M. tuberculosis. researchgate.net

| Pathogen | Reported Activity of Azetidinone Derivatives | Potential Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria (e.g., Staphylococcus aureus) | Moderate activity observed in some derivatives. nih.govresearchgate.net | Inhibition of penicillin-binding proteins, disrupting cell wall synthesis. nih.gov |

| Gram-negative Bacteria (e.g., Escherichia coli) | Moderate activity observed in some derivatives. nih.govresearchgate.net | Inhibition of penicillin-binding proteins, disrupting cell wall synthesis. nih.gov |

| Fungi (e.g., Candida albicans) | Antifungal activity reported for some derivatives. nih.govresearchgate.net | Disruption of the fungal cell membrane and potential inhibition of DNA synthesis. scielo.br |

| Mycobacterium tuberculosis | Promising activity with some derivatives. nih.govnih.govnih.gov | Generation of toxic reactive nitrogen species through enzymatic reduction. nih.gov |

Antineoplastic Mechanistic Research (e.g., specific cancer cell line assays)

The anticancer properties of azetidinone derivatives have been investigated in various cancer cell lines. nih.gov For example, 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one has been shown to inhibit proliferation and induce apoptosis in human breast and prostate cancer cell lines. nih.gov Similarly, 1,4-diaryl-3-chloroazetidin-2-ones are recognized as potent agents against human breast cancer. nih.gov

Mechanistic studies on related compounds suggest that their anticancer effects can be mediated through various pathways. For instance, some quinazoline (B50416) derivatives, which can be considered structural analogues, have been shown to down-regulate c-myc expression by stabilizing the c-myc promoter G-quadruplex. nih.gov This leads to a cascade of events including the activation of p53 and subsequent cancer cell apoptosis. nih.gov Another potential mechanism involves the disruption of microtubules, as seen with N-(4-iodophenyl)-N'-(2-chloroethyl)urea, which leads to cell cycle arrest in the G2 phase and apoptosis. nih.gov

| Cancer Cell Line | Reported Activity of Azetidinone Derivatives | Potential Mechanism of Action |

|---|---|---|

| Human Breast Cancer (e.g., MCF-7, MDA-MB-231) | Antiproliferative activity at nanomolar concentrations for some derivatives. nih.gov | Induction of apoptosis. nih.gov |

| Human Prostate Cancer | Inhibition of proliferation and induction of apoptosis. nih.gov | Induction of apoptosis. nih.gov |

| Colon Cancer (e.g., HT-29, CT-26) | Significant anticancer activity with some fluorinated analogues. nih.gov | Microtubule disruption, leading to G2 phase cell cycle arrest and apoptosis. nih.gov |

In Vivo Preclinical Models for Mechanistic Exploration (Non-Human, Non-Clinical Therapeutic Context)

While the focus of this article is on in vitro and preclinical mechanistic studies, some research has progressed to in vivo models to explore the mechanisms of action in a more complex biological system. For instance, in a study using a murine colon carcinoma cell line (CT-26) grafted onto mice, the in vivo activity of a microtubule-disrupting agent, N-(4-iodophenyl)-N'-(2-chloroethyl)urea, was investigated. nih.gov The study confirmed that the compound biodistributed to the tumor, leading to significant tumor growth inhibition. nih.gov This was associated with a slight increase in G2 tetraploid tumor cells in vivo, indicating an effect on the cell cycle. nih.gov Such studies provide a bridge between in vitro findings and potential therapeutic applications, helping to validate the mechanisms observed in cell culture.

Role of Compound in Specific Biological Processes (e.g., inflammation pathways)

Direct in vitro or preclinical studies detailing the specific role of this compound in biological processes such as inflammation are not extensively documented in publicly accessible scientific literature. However, the broader class of 2-azetidinone derivatives has been widely investigated for its anti-inflammatory properties. nih.govmdpi.comnih.govglobalresearchonline.net These studies provide a foundational hypothesis that this compound may also exert anti-inflammatory effects.

Preclinical studies on various 4-aryl-2-azetidinone analogues have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. researchgate.net This model is a standard for evaluating acute inflammation, suggesting that compounds with this core structure can interfere with the inflammatory cascade. The anti-inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin (B550075) in the initial phase, followed by the release of prostaglandins (B1171923) and other inflammatory mediators in the later phase. The efficacy of related compounds in this model hints at the potential for this compound to modulate these pathways.

Mechanistically, the anti-inflammatory actions of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. The 2-azetidinone scaffold has been explored as a potential COX inhibitor. While direct evidence for this compound is not available, the structural similarities to other known anti-inflammatory agents suggest that inhibition of COX-1 and COX-2 could be a plausible mechanism of action. Furthermore, some 2-azetidinone derivatives have also been reported to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory pathway responsible for the production of leukotrienes.

Another critical inflammation-related signaling pathway is mediated by the nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. Although direct studies on this compound are lacking, research on other heterocyclic compounds has demonstrated that they can exert anti-inflammatory effects by suppressing NF-κB activation.

Biomarker Identification and Pathway Analysis

The identification of specific biomarkers to monitor the biological activity of this compound is an area that requires dedicated research. In the context of the hypothesized anti-inflammatory effects, a logical starting point would be to investigate established inflammatory biomarkers. drugtargetreview.comnih.gov

In preclinical or in vitro settings, a panel of pro-inflammatory and anti-inflammatory markers could be assessed upon treatment with the compound. These could include:

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key pro-inflammatory cytokines that could be measured in cell culture supernatants or in plasma from preclinical models.

Enzymes: The expression and activity of COX-2, the inducible isoform of cyclooxygenase, is a hallmark of inflammation. Similarly, the activity of 5-lipoxygenase (5-LOX) could be evaluated.

Other Inflammatory Mediators: Levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) could be quantified.

Pathway analysis, a computational method to understand the broader biological context of experimental data, would be instrumental. youtube.com By measuring changes in the expression of a wide range of genes or proteins following treatment with this compound, researchers could map the affected molecules to known biological pathways. This could reveal whether the compound predominantly affects the NF-κB signaling pathway, MAPK signaling pathways, or other inflammation-related cascades. Such an approach would provide a more comprehensive and unbiased view of the compound's mechanism of action beyond a single target.

Understanding Structure-Mechanism Relationships at a Molecular Level

The relationship between the chemical structure of this compound and its potential biological mechanism is a critical area of investigation. The 2-azetidinone ring is the core pharmacophore, but the substituents at the N-1 and C-4 positions play a crucial role in determining the compound's biological activity and target specificity. nih.govmdpi.comresearchgate.net

The presence of a phenyl group at the C-4 position is a common feature in many biologically active 2-azetidinones. The substitution pattern on this phenyl ring can significantly influence activity. In the case of This compound , the chlorine atom at the ortho position of the phenyl ring is a key structural feature. The electronic and steric properties of this substituent will dictate how the molecule interacts with its biological target.

For instance, if the compound acts as a COX inhibitor, the 2-chloro substituent would influence the binding affinity and selectivity for COX-1 versus COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The size and conformation of the 4-(2-chlorophenyl) group would determine how well it fits into the active site of these enzymes.

Molecular modeling and docking studies, which are currently unavailable for this specific compound, would be invaluable in predicting the binding mode of this compound with potential targets like COX-2 or 5-LOX. Such studies could elucidate the specific amino acid residues involved in the interaction and provide a rationale for the observed (or hypothesized) biological activity.

Comparative studies with other 4-aryl-2-azetidinones with different substituents on the phenyl ring would be essential to establish a clear structure-activity relationship (SAR). For example, comparing the activity of the 2-chloro derivative with that of the 4-chloro, 3-chloro, or unsubstituted phenyl derivatives would highlight the importance of the substituent's position. Furthermore, comparing it with derivatives containing other electron-withdrawing or electron-donating groups would provide insights into the electronic requirements for optimal activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 2 Chlorophenyl 2 Azetidinone Derivatives

Impact of Substituent Modifications on Molecular Properties and Biological Interactions

The biological activity of 4-(2-Chlorophenyl)-2-azetidinone derivatives is significantly influenced by modifications of substituents at various positions of the azetidinone ring. Research has shown that the introduction of different chemical moieties can drastically alter the antimicrobial and anticancer properties of the parent compound.

A study by Deep et al. (2016) synthesized a series of 2-azetidinone derivatives and evaluated their antimicrobial activities. Among the synthesized compounds, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was identified as the most potent antimicrobial agent. nih.gov This highlights the critical role of the N-substituent in enhancing the biological activity. The presence of a chloro group at the C3 position of the azetidinone ring and a 2-chlorophenyl group at the C4 position appears to be a key pharmacophoric feature for antimicrobial efficacy.

Further studies on related azetidinone derivatives have shown that the nature of the substituent on the phenyl ring at the C4 position can modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the electronic environment of the molecule, thereby influencing its interaction with biological targets. researchgate.net The antimicrobial activity of some N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides has been found to be dependent on the nature of the aryl group. mdpi.com

The following table summarizes the antimicrobial activity of a selection of 4-substituted-2-azetidinone derivatives, illustrating the impact of substituent modifications.

| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | Antimicrobial Activity (MIC µg/mL) | Reference |

| 1 | -NH-CO-CH2-NH-Benzothiazole-COOH | -Cl | 2-Chlorophenyl | Highly Active | mdpi.com |

| 2 | -NH-CO-CH2-NH-Benzamide | -Cl | 2-Chlorophenyl | Most Potent in series | nih.gov |

| 3 | -NH-CO-CH2-Sulfadiazine | -Cl | 4-Nitrophenyl | Active | mdpi.com |

| 4 | -NH-CO-CH2-Sulfisoxazole | -Cl | 4-Methoxyphenyl | Moderately Active | mdpi.com |

| 5 | Phenyl | -Cl | 2-Hydroxyphenyl | Active | researchgate.net |

Positional Effects of Chlorophenyl Substitution on Azetidinone Activity Profiles

The position of the chloro substituent on the phenyl ring at the C4 position of the 2-azetidinone core plays a significant role in determining the biological activity profile. While this article focuses on the 2-chloro isomer, it is instructive to consider the effects of other positional isomers (e.g., 3-chloro and 4-chloro) to understand the SAR.

In the study by Deep et al. (2016), the 2-chlorophenyl derivative exhibited the highest antimicrobial activity, suggesting that the ortho substitution is favorable for interaction with the biological target. nih.gov This could be due to steric or electronic effects that orient the molecule optimally within the active site of the target enzyme. Research on other N-(substituted phenyl)-2-chloroacetamides has also indicated that the position of the halogen substituent on the phenyl ring affects biological activity, with para-substituted compounds often showing high lipophilicity and potent activity. nih.gov

The following table illustrates the effect of the chloro position on the phenyl ring on the antimicrobial activity of a generalized 4-phenyl-2-azetidinone scaffold, based on compiled data from related studies.

| Compound ID | Chloro Position on Phenyl Ring | Relative Antimicrobial Activity | Reference |

| A | 2-Chloro (ortho) | High | nih.gov |

| B | 3-Chloro (meta) | Moderate to High | researchgate.net |

| C | 4-Chloro (para) | High | researchgate.net |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry is a critical determinant of the biological activity of β-lactam compounds, including this compound derivatives. The 2-azetidinone ring contains two chiral centers at the C3 and C4 positions, leading to the possibility of four stereoisomers (cis and trans enantiomeric pairs).

Generally, the relative stereochemistry (cis or trans) of the substituents at C3 and C4 significantly impacts the molecule's three-dimensional shape and, consequently, its ability to bind to target enzymes like penicillin-binding proteins (PBPs). For many β-lactam antibiotics, the cis stereochemistry is essential for potent antibacterial activity. This is because the cis arrangement mimics the D-Ala-D-Ala dipeptide substrate of bacterial cell wall transpeptidases.

While specific studies on the individual stereoisomers of this compound are not extensively available, research on related 4-aryl-2-azetidinones suggests that stereoisomers can exhibit different biological activities. The synthesis of these compounds often results in a mixture of diastereomers, and their separation and individual biological evaluation are crucial for a complete SAR understanding.

Development of Predictive QSAR Models for Azetidinone Design

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of new chemical entities and for guiding the design of more potent derivatives. For 2-azetidinone derivatives, QSAR studies have been conducted to correlate their structural features with their observed antimicrobial activities.

A QSAR study on a series of 2-azetidinone derivatives, including the 4-(2-chlorophenyl) analog, revealed that the antimicrobial activity was governed by topological parameters such as the Balaban index (J) and molecular connectivity indices (⁰χv and ¹χv). nih.gov These descriptors encode information about the size, shape, and degree of branching of the molecule. The developed QSAR models showed good predictive ability, indicating their utility in designing new azetidinone-based antimicrobial agents.

A typical QSAR model can be represented by a mathematical equation:

pMIC = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where pMIC is the negative logarithm of the minimum inhibitory concentration, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients.

The following table presents a hypothetical QSAR model based on the findings of Deep et al. (2016), illustrating the contribution of different descriptors to the antimicrobial activity.

| Descriptor | Type | Contribution to Activity | Reference |

| Balaban Index (J) | Topological | Positive | nih.govresearchgate.net |

| Valence zero order molecular connectivity (⁰χv) | Topological | Positive | nih.govresearchgate.net |

| Valence first order molecular connectivity (¹χv) | Topological | Positive | nih.govresearchgate.net |

| LogP | Physicochemical | Variable | nih.gov |

Ligand Efficiency and Lipophilicity Considerations in Molecular Design

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in modern drug design that help in the selection and optimization of lead compounds. LE relates the potency of a compound to its size (number of heavy atoms), while LLE relates potency to its lipophilicity (LogP). researchgate.net

For this compound derivatives, optimizing these parameters is crucial for developing drug candidates with favorable pharmacokinetic and pharmacodynamic properties. A high LE indicates that the compound achieves its potency with a relatively small number of atoms, suggesting an efficient binding to the target. A high LLE suggests that the potency is not solely dependent on high lipophilicity, which can be associated with undesirable properties such as poor solubility and non-specific toxicity. mdpi.com

The calculation for these efficiencies are as follows:

Ligand Efficiency (LE) = (1.37/N) x pIC₅₀ (where N is the number of heavy atoms)

Lipophilic Efficiency (LLE) = pIC₅₀ - LogP

In the design of novel this compound derivatives, medicinal chemists aim to increase potency while maintaining or improving LE and LLE. This can be achieved by making small, strategic modifications to the lead structure that enhance specific interactions with the target without significantly increasing the molecular size or lipophilicity.

Exploration of 4 2 Chlorophenyl 2 Azetidinone As a Building Block in Organic Synthesis

Reactivity of the β-Lactam Ring for Further Transformations

The reactivity of the 4-(2-chlorophenyl)-2-azetidinone core is largely dictated by the strained four-membered ring. This ring strain makes the amide bond susceptible to cleavage under various conditions, providing a gateway for a range of chemical transformations. The primary sites of reactivity include the N-H bond, the carbonyl group, and the potential for ring-opening reactions.

Functionalization of the nitrogen atom of the β-lactam ring is a common strategy to introduce molecular diversity. The N-H bond can be readily substituted through various reactions, including N-acylation, N-alkylation, and N-arylation. These modifications not only alter the steric and electronic properties of the molecule but also serve as a handle for the introduction of further functionalities or for directing subsequent reactions. For instance, N-sulfenylation of β-lactams has been reported as a versatile method to introduce a sulfur-containing moiety on the nitrogen atom.

Ring-opening reactions of the azetidinone core provide access to linear amino acid derivatives. The cleavage of the amide bond can be achieved under acidic, basic, or enzymatic conditions, yielding γ-amino acids. The specific outcome of the ring-opening reaction can be controlled by the choice of reagents and reaction conditions, allowing for the selective formation of different functionalized products.

Furthermore, the β-lactam ring can participate in cycloaddition reactions. While less common than ring-opening, these reactions offer a pathway to more complex fused heterocyclic systems. The reactivity of the carbonyl group and the adjacent C-N bond allows the azetidinone to act as a synthon in various annulation strategies.

Synthesis of Complex Heterocyclic Systems Utilizing the Azetidinone Core

The this compound scaffold serves as a valuable starting point for the synthesis of a variety of more complex heterocyclic systems. The inherent reactivity of the β-lactam ring allows it to be strategically incorporated into multi-step synthetic sequences to generate fused and spirocyclic compounds with potential biological activities.

One notable application is in the synthesis of fused pyrimidine (B1678525) derivatives. Although direct synthesis from this compound is not extensively documented, analogous structures are used to create pyrimidine-based 2-azetidinones through cyclo-condensation reactions. These reactions typically involve the formation of a Schiff base from a pyrimidine precursor, followed by cyclization with a ketene (B1206846) equivalent.

Similarly, the azetidinone core can be utilized in the construction of other fused heterocycles such as thiazolo[3,2-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines. The general strategy involves the use of a precursor derived from the β-lactam that contains the necessary functional groups to undergo cyclization with an appropriate reaction partner. For example, a common approach involves the reaction of a β-lactam bearing a suitable leaving group with a binucleophilic species to construct the new heterocyclic ring.

The synthesis of these complex systems often involves a sequence of reactions where the azetidinone plays a crucial role in establishing the desired stereochemistry and providing a rigid framework for subsequent transformations. The 2-chlorophenyl substituent at the C4 position can influence the reactivity and selectivity of these annulation reactions.

Asymmetric Synthesis Applications of Chiral Azetidinone Derivatives

Chiral β-lactams are of paramount importance in asymmetric synthesis, serving as both valuable chiral building blocks and effective chiral auxiliaries. The stereocenters at the C3 and C4 positions of the azetidinone ring can be controlled during the synthesis, leading to enantiomerically pure compounds that can be used to induce chirality in subsequent reactions.

While specific applications of chiral this compound are not widely reported, the general principles of using chiral azetidinones are well-established. When used as a chiral auxiliary, the azetidinone moiety is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. The steric bulk and the defined conformation of the chiral β-lactam effectively shield one face of the reactive center, leading to high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse.

As chiral building blocks, enantiopure this compound derivatives can be elaborated into a variety of target molecules with defined stereochemistry. Ring-opening of these chiral β-lactams provides access to enantiomerically enriched γ-amino acids and their derivatives, which are important components of many biologically active molecules.

The development of stereoselective methods to synthesize chiral this compound, such as through asymmetric Staudinger cycloadditions or enzymatic resolutions, is crucial for its application in asymmetric synthesis. The presence of the 2-chlorophenyl group can influence the stereochemical course of these reactions, offering opportunities for fine-tuning the selectivity.

Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity

The unique reactivity of the β-lactam ring in compounds like this compound has inspired the development of novel synthetic methodologies. The challenges associated with the synthesis and transformation of this strained heterocyclic system have driven chemists to devise creative solutions that have broader applications in organic synthesis.

For example, the Staudinger synthesis, the [2+2] cycloaddition of a ketene with an imine, remains a cornerstone for the construction of the β-lactam ring. Research into optimizing this reaction for substrates bearing substituents like the 2-chlorophenyl group has led to the development of new catalysts and reaction conditions that improve yields and stereoselectivity. These advancements are often transferable to the synthesis of other substituted β-lactams.

Furthermore, the exploration of ring-expansion reactions of azetidinones has opened up new avenues for the synthesis of medium-sized heterocyclic rings, which are often challenging to prepare. By leveraging the strain of the four-membered ring, chemists have developed methods to insert atoms into the β-lactam core, leading to the formation of five-, six-, or seven-membered heterocycles.

Future Perspectives and Challenges in Research on 4 2 Chlorophenyl 2 Azetidinone

Advancements in Asymmetric Synthesis and Catalyst Development

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Consequently, the development of efficient asymmetric methods for the synthesis of 4-(2-chlorophenyl)-2-azetidinone and related β-lactams is a major focus of ongoing research.

Recent breakthroughs have moved beyond traditional methods, such as the Staudinger reaction, towards more sophisticated catalytic approaches. rsc.org For instance, researchers have made significant strides in transition metal-catalyzed reactions. A notable development is the use of earth-abundant nickel catalysts for the asymmetric synthesis of β-lactams. sciencedaily.comeurekalert.org These nickel-hydride based catalytic systems have shown high regioselectivity and enantioselectivity, offering a more economical and sustainable alternative to catalysts based on precious metals like iridium. sciencedaily.comeurekalert.org The combination of these nickel catalysts with chiral ligands has enabled the enantioselective formation of chiral β-lactams, which are crucial for developing new drug candidates. sciencedaily.comeurekalert.org

Furthermore, photoenzymatic catalysis is emerging as a powerful tool for asymmetric synthesis. ucla.edunih.gov Engineered enzymes, such as flavin-dependent "ene"-reductases, have been evolved to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent chemo- and stereoselectivity. nih.gov This method relies on the precise orientation of molecules within a charge-transfer complex templated by the protein, allowing for exquisite stereocontrol. nih.gov These advancements in both metal and enzyme-based catalysis are paving the way for more efficient, selective, and sustainable routes to chiral this compound and its analogues.

Discovery of Novel Biological Targets and Pathways

While the β-lactam core is historically associated with antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), research on 2-azetidinone derivatives has unveiled a much broader spectrum of pharmacological activities. nih.govderpharmachemica.comnih.gov Future research will focus on identifying and validating novel biological targets and pathways for compounds like this compound, moving beyond its traditional antibacterial role.

Derivatives of 2-azetidinone have been reported to exhibit a wide array of biological effects, including antifungal, anti-inflammatory, antitumor, anti-HIV, antidiabetic, and antiparkinsonian activities. mdpi.comnih.govijpsr.com For example, certain azetidinone derivatives have been investigated as inhibitors of various enzymes such as human tryptase, chymase, thrombin, and leukocyte elastase. nih.gov The discovery of ezetimibe (B1671841), a cholesterol absorption inhibitor with a 2-azetidinone scaffold, has further spurred interest in this class of compounds for non-antibacterial applications. nih.gov

A significant area of future investigation lies in the development of novel inhibitors for metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM-1), which confer resistance to a broad range of β-lactam antibiotics. tandfonline.com Rational design strategies are being employed to create azetidinone-based compounds that can effectively inhibit these resistance enzymes. tandfonline.com Additionally, research into the anticancer potential of azetidinone derivatives is gaining momentum, with studies showing that some compounds can inhibit tubulin polymerization and exhibit cytotoxic activity against various cancer cell lines. mdpi.comijsr.netnih.gov The goal is to create hybrid molecules that link the β-lactam ring to other bioactive heterocycles, potentially leading to synergistic effects and improved therapeutic profiles. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, including derivatives of this compound. nih.govresearchgate.net These computational tools can significantly accelerate the drug discovery pipeline by rapidly analyzing vast chemical spaces and predicting the properties of novel compounds. nih.govornl.gov

Computational methods such as virtual screening, molecular docking, and molecular dynamics simulations are already being extensively used to identify promising lead compounds and to understand their interactions with biological targets. nih.govtandfonline.comfigshare.com For instance, structure-based drug design approaches have been employed to identify potential inhibitors of β-lactamases by screening large libraries of small molecules. figshare.com These methods allow for the prediction of binding affinities and the visualization of interactions at the atomic level, guiding the rational design of more potent and selective inhibitors. tandfonline.com

Green Chemistry Approaches in Azetidinone Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and develop more sustainable manufacturing processes. rsc.orgmdpi.com The synthesis of this compound and other β-lactams is no exception, with a growing emphasis on developing eco-friendly synthetic routes. tandfonline.com

Traditional methods for azetidinone synthesis often involve the use of hazardous reagents, large volumes of organic solvents, and extreme temperatures, leading to significant waste generation. tandfonline.com Green chemistry approaches aim to address these issues by focusing on several key areas:

Solvent-Free and Alternative Solvents: A major goal is to reduce or eliminate the use of volatile and toxic organic solvents. mdpi.comunibo.it Research has explored solvent-free reaction conditions, often facilitated by techniques like mechanochemical grinding or ball milling. researchgate.netmdpi.com The use of greener solvents, such as water or ionic liquids, is also being investigated. mdpi.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwave irradiation and sonication have been shown to significantly accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of 2-azetidinones. researchgate.netderpharmachemica.comtandfonline.com These methods often allow for reactions to be carried out under milder conditions and with greater efficiency. tandfonline.com

Catalytic Methods: The use of catalysts, as discussed in section 8.1, is inherently a green chemistry principle, as it allows for reactions to be carried out with greater efficiency and selectivity, reducing the formation of byproducts. mdpi.com The development of reusable heterogeneous catalysts further enhances the sustainability of these processes. mdpi.com

By embracing these green chemistry approaches, the synthesis of this compound can become more economically viable and environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry. rsc.org

Challenges in Translational Research (excluding clinical trials)

Despite the promising avenues for research and development, the translation of laboratory discoveries involving this compound into clinically useful applications faces several significant hurdles, even before the initiation of clinical trials. This preclinical phase of research is often fraught with challenges that can prevent promising compounds from ever reaching patients.

One of the most significant challenges is the "valley of death," a term used to describe the gap between basic research and preclinical development. nih.govnfcr.org This gap is often created by a lack of funding for the extensive and expensive proof-of-concept and proof-of-value studies required to attract further investment. nfcr.org Many promising compounds stall at this stage due to the high-risk, high-failure nature of early-stage drug development. nfcr.org

Other key challenges in translational research include:

Lack of Robust Biomarkers: For many diseases, there is a lack of reliable biomarkers to assess the engagement of a drug with its target and to predict its efficacy in preclinical models. nih.gov This makes it difficult to establish a clear dose-response relationship and to make informed decisions about which compounds to advance.

Interdisciplinary Collaboration: Effective translational research requires seamless collaboration between chemists, biologists, pharmacologists, and other specialists. nih.gov Suboptimal communication and a lack of integrated, interdisciplinary teams can hinder progress. ed.gov

Career Progression and Incentives: The academic environment often prioritizes individual research output in the form of high-impact publications, which can be a disincentive for engaging in long-term, team-based translational projects that may have a slower publication timeline. nih.gov

Complexity of Disease Models: Preclinical models, whether they are cell-based assays or animal models, often fail to fully recapitulate the complexity of human diseases. This can lead to a poor correlation between preclinical efficacy and clinical outcomes.

Addressing these challenges will require a concerted effort from funding agencies, academic institutions, and industry to create a more supportive ecosystem for translational research, thereby increasing the likelihood that promising compounds like this compound and its derivatives can successfully navigate the path from the laboratory to the clinic. nih.goved.gov

Q & A

Q. What are the most reliable synthetic routes for 4-(2-Chlorophenyl)-2-azetidinone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via β-lactam ring formation. A common route involves [2+2] cycloaddition between a chlorophenyl-substituted imine and a ketene precursor. For example:

- Staudinger Synthesis : Reacting 2-chlorobenzaldehyde-derived imines with acid chlorides under basic conditions generates the azetidinone core. Reaction temperature (0–5°C) and slow addition of reagents are critical to minimize side reactions .

- Protecting Group Strategies : tert-Butyldimethylsilyl (TBS) groups are used to stabilize intermediates, as seen in analogous azetidinone syntheses. Deprotection with tetrabutylammonium fluoride (TBAF) yields the final product .

Q. Key Data :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0°C, TBS-protected | 65–70 | >98% |

| Room temperature | 40–45 | 90–95% |

Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For example, a related azetidinone derivative (R = 4-fluorophenyl) was confirmed to adopt a cis-configuration at C3 and C4 positions via X-ray data (R factor = 0.054) .

- NMR Spectroscopy : - and -NMR chemical shifts for the β-lactam carbonyl (δ ~165–170 ppm) and chlorophenyl protons (δ ~7.2–7.5 ppm) validate the structure .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in ring-opening reactions compared to other aryl groups?

Methodological Answer: The electron-withdrawing chlorine atom enhances electrophilicity of the β-lactam carbonyl, increasing susceptibility to nucleophilic attack. Comparative studies show:

- Hydrolysis Rates : 2-Chlorophenyl derivatives hydrolyze 2–3 times faster than unsubstituted analogs in aqueous buffer (pH 7.4, 37°C), measured via UV-Vis kinetics .

- Steric Effects : Ortho-substitution introduces steric hindrance, reducing enzymatic degradation rates (e.g., by serine β-lactamases) compared to para-substituted analogs .

Data Contradiction Note : Some studies report conflicting hydrolysis rates due to solvent polarity variations (DMSO vs. water). Reproducibility requires strict control of solvent systems .

Q. What computational strategies are effective for predicting biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack at the β-lactam carbonyl .

- Molecular Docking : Dock the compound into enzyme active sites (e.g., cholesterol absorption inhibitors like ezetimibe analogs). A recent study showed binding affinity (ΔG = −8.5 kcal/mol) to the Niemann-Pick C1-Like 1 (NPC1L1) protein via hydrogen bonding with Gln143 .

Validation : Combine docking results with in vitro assays (e.g., IC measurements using Caco-2 cell monolayers) to confirm computational predictions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity (MIC = 8–64 µg/mL) arise from variations in bacterial strain susceptibility .

- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing chlorine with fluorine) to isolate electronic vs. steric effects. SAR tables can clarify conflicting trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products